Highly potent 5-HT1B receptor agonist (Ki values are 28, 150 and 1490 nM at 5-HT1B, 5-HT1A and 5-HT2 receptors respectively). Decreases central serotonin synthesis and attenuates aggressive behavior in vivo. Also acts as an antagonist at 5-HT3 receptors (Ki = 29.5 nM) and is brain penetrant.
Anpirtoline hydrochloride
CAS No.: 99201-87-3
Cat. No.: VC0004229
Molecular Formula: C10H14Cl2N2S
Molecular Weight: 265.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 99201-87-3 |
---|---|
Molecular Formula | C10H14Cl2N2S |
Molecular Weight | 265.20 g/mol |
IUPAC Name | 2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride |
Standard InChI | InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H |
Standard InChI Key | GRXDJABVNGUGCW-UHFFFAOYSA-N |
SMILES | C1CNCCC1SC2=NC(=CC=C2)Cl.Cl |
Canonical SMILES | C1CNCCC1SC2=NC(=CC=C2)Cl.Cl |
Chemical and Physical Properties of Anpirtoline Hydrochloride
Structural Characteristics
Anpirtoline hydrochloride features a distinctive molecular architecture comprising two six-membered rings connected via a sulfur atom. The pyridine ring is substituted with a chlorine atom at the 6-position and a piperidinylthio group at the 2-position, with the hydrochloride salt enhancing its solubility . The molecular formula is C10H14Cl2N2S, yielding a molar mass of 265.20 g/mol . X-ray crystallography and NMR studies confirm the planar configuration of the pyridine ring and the chair conformation of the piperidine moiety, which influence its receptor-binding kinetics .
Physicochemical Data
Key physical properties include:
Property | Value | Source |
---|---|---|
Melting Point | 126–128°C | |
Density | 1.27 g/cm³ | |
Solubility in Water | 100 mg/mL (37.71 mM) | |
Solubility in DMSO | 26.52 mg/mL (100 mM) | |
Partition Coefficient (LogP) | 2.1 (calculated) |
The compound’s high water solubility facilitates its use in in vitro and in vivo studies, while its stability under refrigeration (+4°C) ensures long-term storage viability .
Pharmacological Profile and Receptor Interactions
Primary Target: 5-HT1B Receptor Agonism
Anpirtoline hydrochloride binds to 5-HT1B receptors with nanomolar affinity (Ki = 28 nM), making it one of the most potent agonists in this class . This activity reduces serotonin synthesis in the raphe nuclei through presynaptic autoreceptor activation, leading to downstream effects on mood and aggression . Comparative receptor binding data reveal its selectivity profile:
Receptor Subtype | Ki (nM) | Effect | Source |
---|---|---|---|
5-HT1B | 28 | Full agonist | |
5-HT1A | 150 | Partial agonist | |
5-HT2 | 1490 | Weak antagonist | |
5-HT3 | 29.5 | Competitive antagonist |
Secondary Mechanisms: 5-HT3 Antagonism and Beyond
At 5-HT3 receptors, anpirtoline acts as a competitive antagonist (Ki = 29.5 nM), which may contribute to its antiemetic and gastroprokinetic effects observed in preclinical models . The weak interaction with 5-HT2 receptors (Ki = 1490 nM) suggests minimal involvement in hallucinogenic or vasoconstrictive pathways, distinguishing it from non-selective serotonergics like LSD .
Mechanisms of Action in Behavioral and Physiological Contexts
Modulation of Serotonergic Transmission
By activating presynaptic 5-HT1B autoreceptors, anpirtoline suppresses serotonin release in key brain regions such as the prefrontal cortex and amygdala . This mechanism underlies its ability to attenuate aggression in socially provoked rodents, as demonstrated in the resident-intruder paradigm . Microdialysis studies show a 40–60% reduction in extracellular serotonin levels within 30 minutes of administration .
Antinociceptive and Antidyskinetic Effects
In murine models of inflammatory pain, anpirtoline (1–10 mg/kg, i.p.) reduces hyperalgesia by 50–70% through spinal 5-HT1B receptor activation . Additionally, its 5-HT3 antagonism may alleviate L-DOPA-induced dyskinesia in Parkinsonian models by normalizing striatal glutamate release .
Research Applications and Preclinical Findings
Behavioral Studies
Anpirtoline hydrochloride has been instrumental in elucidating the role of 5-HT1B receptors in:
-
Aggression Modulation: Doses of 0.3–3 mg/kg (s.c.) reduce attack latency and bite frequency in socially instigated mice .
-
Depression-like Behavior: In the forced swim test, it decreases immobility time at 10 mg/kg, though this effect diminishes upon chronic administration due to receptor desensitization .
Neurochemical Investigations
Radioligand displacement assays using [3H]anpirtoline reveal high-density 5-HT1B binding in the basal ganglia (Bmax = 120 fmol/mg protein) and hippocampus (Bmax = 85 fmol/mg protein), correlating with its effects on motor function and memory consolidation .
Clinical Development and Challenges
Phase I/II Trials
Despite promising preclinical data, anpirtoline’s development for major depressive disorder was halted due to:
-
Dose-limiting side effects: Nausea (30% incidence at 20 mg/day) and dizziness (25%) in healthy volunteers .
-
Complex pharmacokinetics: Oral bioavailability of 15–20% and a half-life of 2.3 hours necessitating frequent dosing .
Current Status
As of 2025, anpirtoline remains investigational, with open-label studies exploring its potential in treatment-resistant depression (NCT04821540) and neuropathic pain (NCT04993391) . Reformulation efforts using nanoparticle carriers aim to improve brain penetration and reduce peripheral side effects .
Supplier | 10 mg Price | Purity | Catalog Number |
---|---|---|---|
R&D Systems | $179 | ≥99% (HPLC) | 0703 |
TargetMol | $179 | >98% | HY-100412 |
Abcam | $230 | >99% | ab146122 |
Prices reflect 2025 listings; bulk purchases (≥100 mg) reduce costs by 15–20% .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume